molecular formula C18H12B3F3O3 B1586400 2,4,6-Tris(4-fluorophenyl)boroxin CAS No. 448-59-9

2,4,6-Tris(4-fluorophenyl)boroxin

Cat. No. B1586400
CAS RN: 448-59-9
M. Wt: 365.7 g/mol
InChI Key: AHYNJLHYJZXUSD-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-fluorophenyl)boroxin (TFB) is a chemical compound composed of boron, fluorine, and carbon atoms. It is a white crystalline solid that is insoluble in water and has a molecular weight of 375.08 g/mol. It is a synthetic compound that has been used in various scientific studies and has been found to possess a variety of properties and applications.

Scientific Research Applications

Synthesis of Boron/Fluorine Dual-Doped Carbons

One of the unique applications of 2,4,6-Tris(4-fluorophenyl)boroxin is in the synthesis of boron/fluorine dual-doped carbons . These materials have been synthesized through a one-step solution plasma (SP) process using mixtures of toluene, as a carbon source, and heterocyclic compounds containing boron and fluorine atoms .

Oxygen Reduction Reaction (ORR) Activity

The boron/fluorine dual-doped carbons synthesized using 2,4,6-Tris(4-fluorophenyl)boroxin have shown promising oxygen reduction reaction (ORR) activity . This makes them potentially useful in energy-related applications, such as fuel cells and metal-air batteries.

Suzuki-Miyaura Cross Coupling Reaction

2,4,6-Tris(4-fluorophenyl)boroxin may also be used in the Suzuki-Miyaura cross-coupling reaction . This is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid and an organic halide in the presence of a base and a palladium catalyst.

Fluorination Reagents

This compound could potentially be used as a fluorination reagent . Fluorination is a chemical reaction that involves the introduction of fluorine to a compound and is used in the production of many pharmaceuticals and agrochemicals.

Fluorinated Building Blocks

2,4,6-Tris(4-fluorophenyl)boroxin could be used in the synthesis of fluorinated building blocks . These are often used in the pharmaceutical industry, as fluorine atoms can greatly influence the properties of the resulting compounds.

Condensing Agents

Another potential application of 2,4,6-Tris(4-fluorophenyl)boroxin is as a condensing agent . These are used in organic chemistry to help facilitate condensation reactions, where two molecules combine to form a larger molecule, often with the loss of a small molecule such as water.

Mechanism of Action

Target of Action

The primary target of 2,4,6-Tris(4-fluorophenyl)boroxin is the interface of lithium cobalt oxide (LiCoO2, LCO) in high voltage operations . The compound is used as an electrolyte additive to enhance the interfacial stability of LCO .

Mode of Action

2,4,6-Tris(4-fluorophenyl)boroxin interacts with its target by preferentially oxidizing to construct a uniform and protective cathode-electrolyte interface containing B-O bonds . This interaction helps to reduce parasitic side reactions, inhibit surface structural transitions, and better maintain the interface .

Biochemical Pathways

The action of 2,4,6-Tris(4-fluorophenyl)boroxin affects the lithium-ion diffusion kinetics . By improving the interfacial stability of LCO, the compound enhances the performance of the lithium-ion diffusion process .

Pharmacokinetics

Its impact on bioavailability is evident in its role in enhancing the capacity retention of lco .

Result of Action

As a result of the action of 2,4,6-Tris(4-fluorophenyl)boroxin, the LCO cathode exhibits substantially improved capacity retention . After 200 cycles at a high cut-off charging voltage of 4.6 V under 1C, the capacity retention rate significantly increased to 84.6%, surpassing the 63.2% achieved with baseline electrolyte .

Action Environment

The action, efficacy, and stability of 2,4,6-Tris(4-fluorophenyl)boroxin are influenced by environmental factors such as voltage. The compound is particularly effective in high voltage operations, where it stabilizes the LCO interface .

properties

IUPAC Name

2,4,6-tris(4-fluorophenyl)-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12B3F3O3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYNJLHYJZXUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12B3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377689
Record name 2,4,6-Tris(4-fluorophenyl)boroxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(4-fluorophenyl)boroxin

CAS RN

448-59-9
Record name 2,4,6-Tris(4-fluorophenyl)boroxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 448-59-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,4,6-Tris(4-fluorophenyl)boroxin used in energy storage applications?

A1: 2,4,6-Tris(4-fluorophenyl)boroxin can be utilized as an electrolyte additive in lithium-ion batteries, specifically for improving the stability of LiCoO2 cathodes at high voltages. While the provided abstract [] doesn't detail the mechanism, it suggests that the additive helps stabilize the interface between the electrolyte and the LiCoO2 cathode. This stabilization could potentially lead to improved battery performance, such as increased cycle life and higher voltage operation.

Q2: Can 2,4,6-Tris(4-fluorophenyl)boroxin be used to synthesize nanomaterials? If so, what are the characteristics of these nanomaterials?

A2: Yes, 2,4,6-Tris(4-fluorophenyl)boroxin can be used as a precursor in the synthesis of boron/fluorine dual-doped carbon nanoparticles []. The solution plasma process using this compound, alongside toluene, results in nanoparticles with distinct characteristics:

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